An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate
An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), a high-boiling point ester alcohol. While predominantly known in the coatings and polymer industries under the trade name Texanol™, its well-defined chemical structure and physical characteristics merit consideration for specialized applications in research and development, including potential roles as a formulation excipient, chemical intermediate, or model compound in pharmaceutical sciences.[1]
This document is structured to provide not just data, but a deeper understanding of the causality behind these properties and the methodologies used to determine them. For researchers, scientists, and drug development professionals, a thorough grasp of these fundamental characteristics is the bedrock of innovation, enabling the prediction of behavior in various systems, from reaction kinetics to formulation stability and bioavailability.
Molecular Identity and Structure
Correctly identifying a compound is the first step in any rigorous scientific evaluation. TMPD-MIB is not a single, simple molecule but exists as a mixture of isomers, a critical detail for analytical and formulation work.[2]
Chemical Identifiers
A compound is defined by its universal identifiers, which ensure unambiguous communication in research and regulatory contexts.
| Identifier | Value | Source(s) |
| Chemical Name | Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol | |
| IUPAC Name | (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | [2] |
| CAS Number | 25265-77-4 | [3] |
| EC Number | 246-771-9 | [2] |
| Molecular Formula | C₁₂H₂₄O₃ | |
| Molecular Weight | 216.32 g/mol | [3] |
| Synonyms | Texanol™, TMPD-MIB, Isobutyric acid, monoester with 2,2,4-trimethylpentane-1,3-diol |
Structural Elucidation and Isomerism
TMPD-MIB is the product of the esterification of one of the two hydroxyl groups of 2,2,4-trimethyl-1,3-pentanediol. Because the parent diol has both a primary (-CH₂OH) and a secondary (-CHOH) alcohol, two principal positional isomers of the monoester exist. Furthermore, the carbon atom bearing the secondary hydroxyl group (C3) is a chiral center, leading to stereoisomers.[2]
The commercial product is a mixture of these isomers, which is an important consideration for high-purity applications where isomeric separation might be necessary.[2]
Synthesis Pathway
The primary industrial synthesis route involves a base-catalyzed self-condensation of isobutyraldehyde, which undergoes an aldol condensation followed by a Cannizzaro reaction (Tishchenko reaction) to form the ester alcohol.[2] An alternative laboratory-scale synthesis is the direct esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid, typically under acidic catalysis.[2] Understanding the synthesis is crucial as it can influence the final product's impurity profile.
Core Physicochemical Properties
The interaction of a molecule with its environment is dictated by its physical and chemical properties. These values are essential for predicting solubility, stability, and compatibility in complex formulations.
| Property | Value | Conditions | Source(s) |
| Physical State | Liquid | Ambient | |
| Appearance | Clear, colorless liquid | - | |
| Odor | Mild, characteristic | - | |
| Boiling Point | 255 - 261.5 °C | 760 mmHg | |
| Melting/Freezing Point | < -50 °C | - | |
| Density | 0.95 g/mL | 25 °C | [4] |
| Specific Gravity | 0.945 - 0.955 | 20 °C (Water = 1) | |
| Vapor Pressure | <0.01 mmHg (1.3 Pa) | 20 °C | |
| Flash Point | 122 °C | Closed Cup | [4] |
| Auto-ignition Temp. | 393 °C | - | |
| Viscosity (Dynamic) | 12.9 mPa·s | 25 °C | |
| Solubility in Water | Slightly soluble (0.5 - 3.79 g/L) | 25 °C | |
| logP (Octanol/Water) | 3.47 | Calculated | |
| Refractive Index | 1.441 - 1.443 | 20 °C | |
| Evaporation Rate | ~0.01 | Butyl Acetate = 1 | |
| Chemical Stability | Stable under normal conditions | - | |
| Hazardous Polymerization | Will not occur | - | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | - | |
| Hazardous Decomp. | Carbon monoxide, Carbon dioxide | Upon combustion |
Analytical Characterization
Structural confirmation and purity assessment rely on a suite of analytical techniques. While a publicly available, verified full dataset for TMPD-MIB is sparse, we can infer the expected spectral characteristics based on its structure and data from its parent diol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of TMPD-MIB, confirming its identity and purity.[4] Due to its high boiling point, a high-temperature column and appropriate temperature programming would be required. The mass spectrum would be expected to show fragmentation patterns characteristic of the ester and the trimethylpentane backbone. Key fragments would likely include the loss of the isobutyrate group and cleavage along the aliphatic chain.
Infrared (IR) Spectroscopy
For TMPD-MIB, we can predict the following key absorptions:
-
O-H Stretch: A broad peak remaining around 3400 cm⁻¹, corresponding to the unreacted hydroxyl group.
-
C=O Stretch: A strong, sharp peak appearing around 1735 cm⁻¹ , which is highly characteristic of the ester carbonyl group. This is the most significant differentiating feature from the parent diol.
-
C-O Stretch: Peaks in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching of the ester.
-
C-H Stretch: Strong peaks in the 2850-3000 cm⁻¹ region from the aliphatic methyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. Based on the structure of TMPD-MIB and known chemical shifts, the predicted ¹H and ¹³C NMR spectra would contain signals confirming both the alcohol and the newly formed ester portions of the molecule.
-
¹H NMR: Protons adjacent to the ester carbonyl and the remaining hydroxyl group would show characteristic downfield shifts. For instance, the -CH₂- group attached to the ester oxygen (-O-CH ₂-) would likely appear around 4.0 ppm, while the -CH- group attached to the hydroxyl (-CH -OH) would be found around 3.5-4.0 ppm. The numerous methyl groups would result in a series of singlets and doublets in the upfield region (0.8-1.2 ppm).
-
¹³C NMR: The most diagnostically significant signal would be the ester carbonyl carbon, expected to resonate at approximately 170-175 ppm . The carbons bonded to oxygen (-C H₂-O- and -C H-OH) would appear in the 60-80 ppm range. The remaining aliphatic carbons would be found in the 15-50 ppm region.
Standardized Experimental Protocols
To ensure data is reproducible and comparable across laboratories, standardized testing methodologies are paramount. The following protocols are based on internationally recognized guidelines from organizations like the OECD and ASTM.
Protocol: Determination of Dynamic Viscosity
The viscosity of a fluid is a measure of its resistance to flow and is a critical parameter for processing, formulation, and application performance. This protocol is based on the principles outlined in ASTM D2196 for rotational viscometers.
Objective: To measure the dynamic viscosity of TMPD-MIB at 25 °C.
Materials:
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle.
-
Temperature-controlled water bath or sample chamber set to 25.0 ± 0.1 °C.
-
Calibrated thermometer.
-
TMPD-MIB sample.
-
Appropriate sample container/beaker.
Methodology:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions using a certified viscosity standard.
-
Sample Preparation: Place an adequate volume of the TMPD-MIB sample into the sample container. Ensure no air bubbles are present.
-
Temperature Equilibration: Submerge the sample container in the temperature-controlled bath and allow the sample to equilibrate at 25.0 ± 0.1 °C for at least 30 minutes. Verify the temperature with a calibrated thermometer.
-
Spindle Selection: Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's full-scale range. For a viscosity of ~13 mPa·s, a low-viscosity spindle (e.g., L1 or L2) at a moderate speed (e.g., 60 RPM) is a logical starting point.
-
Measurement: Carefully lower the selected spindle into the center of the sample to the immersion mark. Avoid trapping air bubbles.
-
Data Acquisition: Start the spindle rotation. Allow the reading to stabilize for at least 60 seconds before recording the torque percentage.
-
Calculation: Convert the torque reading to a dynamic viscosity value (in mPa·s or cP) using the conversion factor specific to the spindle and speed used.
-
Reporting: Report the average of at least three independent measurements, including the spindle, speed, and exact temperature.
Protocol: Determination of Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a critical parameter in drug development, providing an estimate of a molecule's lipophilicity. A high logP, like that of TMPD-MIB, suggests good partitioning into lipid membranes but potentially poor aqueous solubility. This protocol follows the principles of the OECD Guideline 107 "Shake Flask Method".
Objective: To determine the logP value of TMPD-MIB.
Materials:
-
n-Octanol (reagent grade, pre-saturated with water).
-
Water (reagent grade, pre-saturated with n-octanol).
-
TMPD-MIB.
-
Separatory funnels.
-
Mechanical shaker with temperature control.
-
Analytical instrument for quantification (e.g., GC-MS, HPLC).
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of TMPD-MIB in n-octanol at a known concentration.
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water. The volume ratio should be chosen based on the expected logP value (for an expected logP of ~3.5, a higher volume of water may be used).
-
Equilibration: Shake the funnel vigorously for at least 15 minutes at a constant temperature (e.g., 25 °C).
-
Phase Separation: Allow the phases to separate completely, typically via centrifugation to ensure clear separation.
-
Quantification: Carefully sample each phase (aqueous and octanol) and determine the concentration of TMPD-MIB in each using a pre-validated analytical method (e.g., GC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Reporting: Report the logP value, the temperature of the measurement, and the analytical method used for quantification.
Relevance in Research & Drug Development
While TMPD-MIB is not a common pharmaceutical excipient, its physicochemical profile provides a valuable case study for professionals in the field. Its properties are analogous to those of other ester-based molecules used as plasticizers, solvents, or prodrug moieties.
-
High Lipophilicity (logP ≈ 3.47): This property is highly relevant for formulating poorly water-soluble active pharmaceutical ingredients (APIs). Molecules with high logP values are candidates for lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), where they can act as a co-solvent or oily phase. Esterification of a hydrophilic drug to create a more lipophilic prodrug is a common strategy to improve membrane permeability and absorption.
-
Low Aqueous Solubility: The limited water solubility is a direct consequence of its lipophilic character. This is a critical consideration for any formulation intended for aqueous administration, often necessitating the use of surfactants, co-solvents, or complexation agents to achieve the desired API concentration.
-
Ester Functional Group: The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes (esterases) in vivo. This property is the cornerstone of ester prodrug design, where an active API is masked with an ester group to improve its properties (e.g., taste, permeability) and is later cleaved in the body to release the active drug. The stability of TMPD-MIB's ester bond under various pH conditions would be a key parameter to investigate for any potential application.
-
Low Volatility: The very low vapor pressure and high boiling point mean the compound is not volatile, which is a desirable trait for a solvent or plasticizer in a final dosage form, as it ensures long-term stability and prevents changes in concentration due to evaporation.
In a research context, TMPD-MIB can serve as a well-characterized, high-purity standard for developing analytical methods for other ester alcohols or as a model compound for studying the influence of molecular structure on properties like viscosity, solubility, and partitioning in formulation systems.
References
-
PubChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved March 7, 2026, from [Link]
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ChemQuest. (2024, May 15). ASTM Standards for Measuring Viscosity. Retrieved March 7, 2026, from [Link]
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Redox. (2021, July 6). Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. Retrieved March 7, 2026, from [Link]
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Ataman Kimya. (n.d.). 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE. Retrieved March 7, 2026, from [Link]
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ChemicalLand21. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 1,3-Pentanediol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved March 7, 2026, from [Link]
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European Chemicals Agency (ECHA). (n.d.). Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate Data collection sheet. Retrieved March 7, 2026, from [Link]
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REMPEC. (2020, December 11). 2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). Texanol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Texas Commission on Environmental Quality. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TPM, Texanol™, NX 795, or UCAR™ Filmer IBT). Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.
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